molecular formula C10H14N2O3S B1481065 1-(1,3-dihydroxypropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one CAS No. 2098044-49-4

1-(1,3-dihydroxypropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one

Cat. No. B1481065
CAS RN: 2098044-49-4
M. Wt: 242.3 g/mol
InChI Key: IBSQZBDLIMPHPL-UHFFFAOYSA-N
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Description

1-(1,3-dihydroxypropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one is a useful research compound. Its molecular formula is C10H14N2O3S and its molecular weight is 242.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(1,3-dihydroxypropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1,3-dihydroxypropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmaceutical Development

The core structure of this compound is related to pyridopyrimidine derivatives, which are known for their therapeutic potential. These compounds have been studied for their role in the development of new therapies . For instance, derivatives with similar structures have been used in drugs like palbociclib for breast cancer and dilmapimod for rheumatoid arthritis .

Biological Activity

Pyridopyrimidine derivatives target several biological pathways. They have been identified to interact with dihydrofolate reductase (DHFR), various kinases, and biotin carboxylase . These interactions suggest potential applications in studying and treating diseases related to these enzymes and pathways.

Anti-inflammatory and Analgesic Research

The compound’s structural relatives have exhibited anti-inflammatory and analgesic activities . This indicates that our compound could be synthesized and tested for similar properties, contributing to the research and development of new pain relief medications.

Antimicrobial Studies

Pyridopyrimidine derivatives have shown antimicrobial activities . This compound could be synthesized and screened against a range of bacterial and fungal pathogens to explore its efficacy as an antimicrobial agent.

Antiproliferative Agent Research

Some pyridopyrimidine derivatives have been recognized as antiproliferative agents . This compound could be valuable in cancer research, particularly in the study of cell cycle regulation and the development of anticancer drugs.

Enzyme Inhibition Studies

The compound’s structural analogs have been noted for their enzyme inhibition properties, particularly tyrosine kinase inhibitors . This suggests potential applications in the study of enzyme function and the development of enzyme inhibitors as therapeutic agents.

Chemical Synthesis and Organic Chemistry

The synthesis routes for pyridopyrimidine derivatives are of significant interest in organic chemistry . The compound could serve as a case study for developing new synthetic methodologies or improving existing ones.

Material Science

While not directly indicated in the search results, compounds with similar heterocyclic structures have been explored for their properties in material science. This compound could be investigated for its electrical, optical, or thermal properties, contributing to the development of new materials.

Each of these applications offers a rich avenue for scientific inquiry and innovation. The compound’s multifaceted potential makes it a valuable subject for research across various disciplines. The above analysis is based on the structural and functional similarities with known pyridopyrimidine derivatives and their documented applications in scientific research .

properties

IUPAC Name

1-(1,3-dihydroxypropan-2-yl)-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c13-4-6(5-14)12-8-3-1-2-7(8)9(16)11-10(12)15/h6,13-14H,1-5H2,(H,11,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBSQZBDLIMPHPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)NC2=S)C(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1,3-dihydroxypropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one
Reactant of Route 2
1-(1,3-dihydroxypropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one
Reactant of Route 3
1-(1,3-dihydroxypropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one
Reactant of Route 4
1-(1,3-dihydroxypropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one
Reactant of Route 5
1-(1,3-dihydroxypropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one
Reactant of Route 6
1-(1,3-dihydroxypropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one

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